O-(3-Methoxyphenyl)-L-serine
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Overview
Description
O-(3-Methoxyphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the L-serine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxyphenyl)-L-serine typically involves the protection of the amino and hydroxyl groups of L-serine, followed by the introduction of the 3-methoxyphenyl group. One common method includes the use of protecting groups such as tert-butyloxycarbonyl (Boc) for the amino group and benzyl for the hydroxyl group. The protected L-serine is then subjected to a nucleophilic substitution reaction with 3-methoxyphenyl halide under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: O-(3-Methoxyphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a catechol derivative.
Reduction: The carboxyl group of the serine moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of catechol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
O-(3-Methoxyphenyl)-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-(3-Methoxyphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target. Additionally, the serine moiety can undergo phosphorylation, playing a crucial role in signal transduction pathways .
Comparison with Similar Compounds
O-(4-Methoxyphenyl)-L-serine: Similar structure but with the methoxy group at the para position.
O-(3-Hydroxyphenyl)-L-serine: Hydroxy group instead of methoxy.
O-(3-Methylphenyl)-L-serine: Methyl group instead of methoxy.
Uniqueness: O-(3-Methoxyphenyl)-L-serine is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-(3-methoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-3-2-4-8(5-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
VNNLIEJSCCJUCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(C(=O)O)N |
Origin of Product |
United States |
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